
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the signaling pathways of B cells and is involved in the activation of various immune cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases and cancers.
作用机制
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide targets BTK, an enzyme that plays a crucial role in the signaling pathways of B cells. BTK is involved in the activation of various immune cells, and its inhibition has been shown to have therapeutic potential in various diseases. This compound binds to the active site of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit B-cell activation and proliferation, reduce the production of inflammatory cytokines, and modulate the function of various immune cells. This compound has also been shown to have antitumor effects, including the induction of apoptosis and inhibition of tumor growth.
实验室实验的优点和局限性
One of the advantages of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
未来方向
There are several future directions for the development of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide. One potential application is in the treatment of autoimmune diseases, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of various cancers, including B-cell malignancies and solid tumors. Additional studies are needed to further elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection. Clinical trials are also needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide involves several steps, starting with the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-1,3-thiazole-2-carboxamide to form the desired product, this compound.
科学研究应用
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been shown to have potential in the treatment of various cancers, including B-cell malignancies and solid tumors.
属性
IUPAC Name |
2-[(2,6-dichloro-5-fluoropyridine-3-carbonyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN4O2S/c11-6-3(1-4(13)7(12)16-6)9(19)17-10-15-5(2-20-10)8(14)18/h1-2H,(H2,14,18)(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLMYFGUZNVAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)NC2=NC(=CS2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2403442.png)
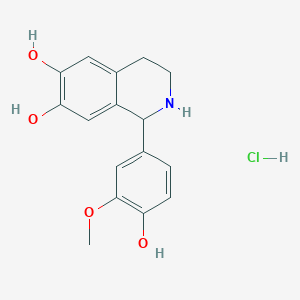
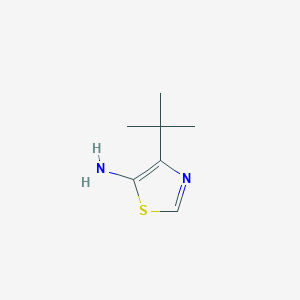
![5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole](/img/structure/B2403446.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
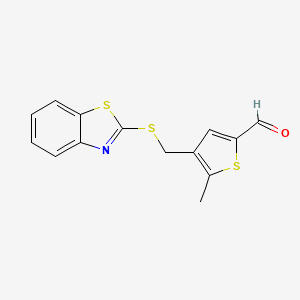
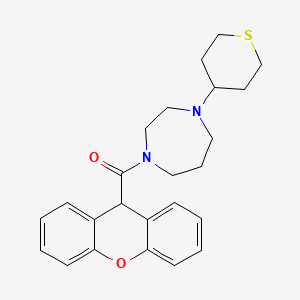
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
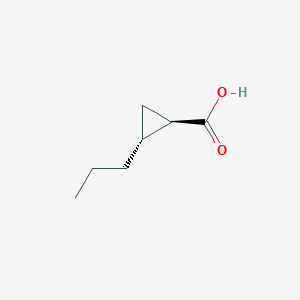
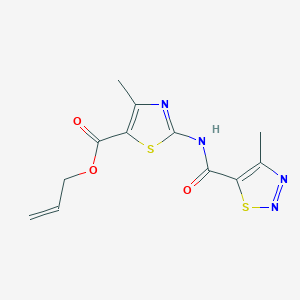
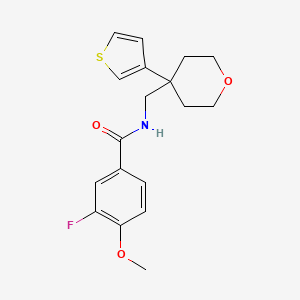
![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)